1-Bromo-3-methylimidazo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-methylimidazo[1,5-a]pyrazine (BMIP) is a heterocyclic aromatic compound that is widely used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents and has a melting point of 70-73°C. BMIP has many applications in the lab, including its use as a reagent in the synthesis of various compounds and its ability to act as a catalyst in reactions.
Scientific Research Applications
Synthesis of Agrochemicals and Pharmaceuticals
1-Bromo-3-methylimidazo[1,5-a]pyrazine is a significant structural component in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical structure allows for a wide range of transformations, making it a versatile intermediate in the creation of compounds with potential biological activity .
Material Science
This compound has shown potential in material science due to its structural characteristics. It can be used in the development of new materials with specific optical behaviors and electronic properties, which are essential for advanced technological applications .
Optoelectronic Devices
The unique properties of 1-Bromo-3-methylimidazo[1,5-a]pyrazine make it suitable for use in optoelectronic devices. Its ability to conduct electricity while also being able to emit or modulate light is valuable in the development of LEDs, solar cells, and other optoelectronic components .
Sensors
In sensor technology, 1-Bromo-3-methylimidazo[1,5-a]pyrazine can be utilized to create sensitive and specific sensors. These sensors can detect various environmental or biological signals, which is crucial for monitoring and diagnostic purposes .
Anti-Cancer Drugs
The compound’s role in pharmaceuticals extends to the development of anti-cancer drugs. Its structural framework is used to synthesize molecules that can interact with biological targets, potentially leading to new treatments for cancer .
Confocal Microscopy and Imaging
1-Bromo-3-methylimidazo[1,5-a]pyrazine derivatives can serve as emitters for confocal microscopy and imaging. Their luminescent properties allow for the visualization of biological processes at a cellular level, which is fundamental in biomedical research .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine analogues have been studied for their antituberculosis properties .
Mode of Action
Related compounds have shown significant activity against multidrug-resistant tuberculosis .
Pharmacokinetics
It is known that similar compounds have high gastrointestinal absorption and are bbb permeant .
Result of Action
Related compounds have shown a reduction in bacterial load in tuberculosis mouse models .
properties
IUPAC Name |
1-bromo-3-methylimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRDDLIUWYQWSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304520 |
Source
|
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylimidazo[1,5-a]pyrazine | |
CAS RN |
56481-29-9 |
Source
|
Record name | 56481-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-3-methylimidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.